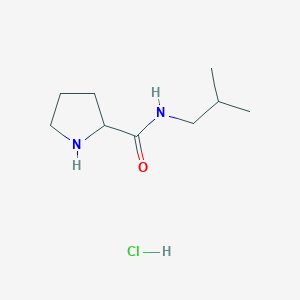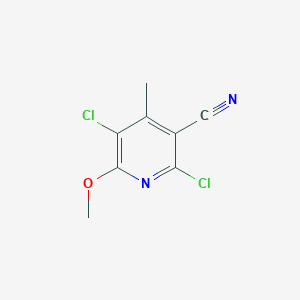
2-Hydroxyquinoline-6-sulfonyl chloride
Übersicht
Beschreibung
2-Hydroxyquinoline-6-sulfonyl chloride, also known as 2-Oxo-1,2-dihydro-6-quinolinesulfonyl chloride, is a compound with the molecular formula C9H6ClNO3S . It is a reagent used in the organic synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-6-sulfonyl chloride can be achieved from Chlorosulfonic acid and 2-Quinolinol .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-6-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 6th position . The molecular weight of the compound is approximately 243.67 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyquinoline-6-sulfonyl chloride include a molecular weight of 243.67 g/mol, a monoisotopic mass of 242.9756919 g/mol, and a topological polar surface area of 71.6 Ų . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions
- 2-Hydroxyquinoline derivatives, including 2-hydroxyquinoline-6-sulfonyl chloride, have been investigated for their chemoselective reactions with various sulfonyl chlorides. These reactions predominantly result in the formation of arylsulfonate ester derivatives, highlighting the potential of 2-hydroxyquinoline-6-sulfonyl chloride in synthesizing specific chemical structures (Silva, Sousa, & Joussef, 2009).
Synthesis of Functional Materials
- A novel method involving 2-hydroxyquinoline-6-sulfonyl chloride has been developed for attaching 8-hydroxyquinoline to mesoporous silica. This process results in the creation of materials with interesting properties like photoluminescence, demonstrating the compound's utility in material science and engineering (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
DNA Interaction and Complex Formation
- Copper(II) complexes with sulfonamide ligands, synthesized using reactions involving 8-aminoquinoline and sulfonyl chlorides like 2-hydroxyquinoline-6-sulfonyl chloride, show significant interactions with DNA. This application is notable in the field of biochemistry, particularly for studies involving DNA damage and repair mechanisms (Macías et al., 2007).
Antimicrobial and Antiviral Activities
- Derivatives synthesized through the incorporation of 2-hydroxyquinoline-6-sulfonyl chloride have demonstrated in vitro antimicrobial and antiviral activities. This suggests the compound's potential in developing new antimicrobial and antiviral agents (Kassem et al., 2012).
Development of Prodrugs
- 2-Hydroxyquinoline-6-sulfonyl chloride has been used in the synthesis of 8-hydroxyquinoline-based enzyme inhibitors. These compounds can be converted into prodrugs, which are activated under specific conditions, such as photochemical cleavage. This has implications in medicinal chemistry, particularly in the design of targeted drug delivery systems (Ariyasu et al., 2014).
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, which include 2-hydroxyquinoline-6-sulfonyl chloride, can bind to a diverse range of targets with high affinities .
Mode of Action
It is known that quinoline derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
It is known that quinoline derivatives can have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHIOACCQXLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696851 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569340-07-4 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)



![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)




